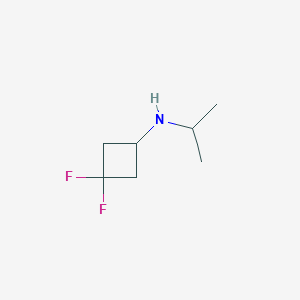

3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine

Vue d'ensemble

Description

3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine (DFCBA) is an organic compound that is a derivative of cyclobutan-1-amine and is characterized by two fluorine substituents on the 3-position of the cyclobutan-1-amine ring. DFCBA has been studied for its potential applications in the fields of organic synthesis and medicinal chemistry. In particular, DFCBA has been studied for its ability to act as a synthetic intermediate in the synthesis of various drug molecules as well as its potential as a therapeutic agent.

Applications De Recherche Scientifique

Cyclobutadiene Intermediates in Synthesis

3,3-Difluoro-N-(propan-2-yl)cyclobutan-1-amine can be related to the synthesis of cyclobutadiene intermediates. This involves cycloaddition reactions of alkynyl sulfones with alkynylamines, where cyclobutadiene rings are formed and confirmed through various analytical techniques (Eisch, Hallenbeck, & Lucarelli, 1991).

Synthesis of Tertiary Amines and Corrosion Inhibition

This compound is associated with the synthesis of tertiary amines, like 1,3-di-amino-propan-2-ol, which have shown potential in inhibiting carbon steel corrosion. This is particularly relevant in the context of protective layer formation on metal surfaces, thereby acting as anodic inhibitors (Gao, Liang, & Wang, 2007).

Enantioselective Synthesis in Biologically Active Compounds

This chemical is linked to the enantioselective synthesis of aminocyclobutanes and aminocyclopropanes, which are significant in biologically active compounds. The process involves CuH-catalyzed hydroamination of strained trisubstituted alkenes, emphasizing the importance of these structures in medicinal chemistry (Feng, Hao, Liu, & Buchwald, 2019).

Building Blocks for Chemical Synthesis

This compound is part of the multigram synthesis of difluorocyclobutyl-substituted building blocks, which are key components in creating diverse chemical structures, including carboxylic acid, amines, alcohols, and more. These building blocks play a crucial role in various chemical syntheses (Ryabukhin et al., 2018).

Aminal Chemistry and Reactivity

The compound is also relevant in the field of aminal chemistry, particularly in the synthesis and transformations of aminals, which are intermediates in producing various organic compounds. This area of research is vital for understanding reaction mechanisms and developing new synthetic pathways (Sakamoto, Izumi, Yamada, & Tsunoda, 2006).

Amine-Catalyzed Michael Addition

Additionally, this compound can be linked to the amine-catalyzed Michael addition of aldehydes to nitro alkenes. This mechanism is crucial for the synthesis of complex organic structures and has implications in pharmaceutical research (Patora-Komisarska et al., 2011).

Propriétés

IUPAC Name |

3,3-difluoro-N-propan-2-ylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F2N/c1-5(2)10-6-3-7(8,9)4-6/h5-6,10H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZKOJXHFKVUHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CC(C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

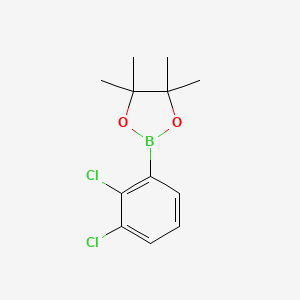

![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1400542.png)

![2,4-difluoro-N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B1400543.png)